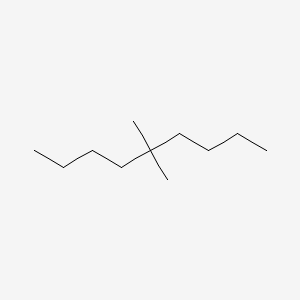
5,5-Dimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylnonane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structural uniqueness, having two methyl groups attached to the fifth carbon of a nonane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One documented method involves the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 5,5-dimethylnonan-5-ol. This intermediate undergoes dehydration using phosphorus oxychloride in pyridine to yield isomers of the alkene 5,5-dimethylnon-5-ene. Finally, hydrogenation of the alkene over a palladium on carbon catalyst produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar multi-step synthesis processes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylnonane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize alkanes to form alcohols, ketones, or carboxylic acids.
Reduction Reactions: Catalytic hydrogenation can reduce alkenes or alkynes to alkanes.
Major Products:
Halogenation: Produces halogenated derivatives such as 5-chloro-5,5-dimethylnonane.
Oxidation: Can yield alcohols, ketones, or acids depending on the reaction conditions.
Reduction: Typically results in the formation of simpler alkanes.
Scientific Research Applications
5,5-Dimethylnonane has various applications in scientific research:
Biology and Medicine: While specific biological applications are limited, similar alkanes are often studied for their interactions with biological membranes and potential as biofuels.
Industry: Utilized in the synthesis of more complex organic molecules and as a solvent in chemical reactions.
Mechanism of Action
The mechanism of action for 5,5-Dimethylnonane primarily involves its interactions as a non-polar solvent. It can dissolve non-polar substances and facilitate various chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
- 4,5-Dimethylnonane
- 2,5-Dimethylnonane
- 3,3-Dimethylnonane
Comparison: 5,5-Dimethylnonane is unique due to the positioning of its methyl groups, which influences its physical and chemical properties. For instance, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound. Compared to its isomers, this compound may exhibit different solubility and stability characteristics .
Properties
CAS No. |
6414-96-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
5,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
BEPKYSJVUZWKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















